4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride

Catalog No.
S13972368
CAS No.
M.F
C11H15ClN2O2S
M. Wt
274.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chlor...

Product Name

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride

IUPAC Name

4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

InChI

InChI=1S/C11H15ClN2O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3

InChI Key

FNDWIXDKKZWRKM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a 4-methylpiperazine moiety. This compound is characterized by its molecular formula C11H14ClN2O2SC_{11}H_{14}ClN_{2}O_{2}S and a molecular weight of approximately 274.76 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various synthetic applications in medicinal chemistry and organic synthesis.

The reactivity of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride is primarily influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides.
  • Acylation Reactions: It can react with amines to form sulfonamide derivatives, which are important in drug development.
  • Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, expanding its utility in synthesizing complex molecules.

These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacological properties.

Compounds containing the 4-methylpiperazine moiety, including 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride, exhibit a range of biological activities. These may include:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Certain derivatives have been explored for their potential in inhibiting cancer cell growth through various mechanisms.
  • Enzyme Inhibition: The compound may interact with specific enzymes, affecting biochemical pathways related to disease processes.

The specific biological mechanisms of action for this compound require further investigation to fully elucidate its therapeutic potential.

The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride typically involves several steps:

  • Formation of the Sulfonyl Chloride: Reacting benzenesulfonic acid with thionyl chloride or oxalyl chloride to generate benzenesulfonyl chloride.
  • Substitution Reaction: Treating benzenesulfonyl chloride with 4-methylpiperazine under appropriate conditions to yield the desired sulfonamide derivative.
  • Purification: The product can be purified via recrystallization or chromatography techniques to obtain high-purity samples.

These synthetic routes allow for the modification and optimization of the compound's biological activity.

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride has multiple applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing new pharmaceuticals, particularly those targeting bacterial infections and cancer.
  • Chemical Research: Used in the development of novel compounds for studying biological mechanisms and pathways.
  • Material Science: Potential applications in creating functional materials due to its reactive sulfonyl chloride group.

Interaction studies involving 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride are crucial for understanding its pharmacodynamics. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound affects cellular processes at a molecular level.
  • Toxicity Profiles: Assessing safety and potential side effects associated with the compound and its derivatives.

These studies inform researchers about optimizing the compound for better efficacy and safety profiles.

Several compounds share structural similarities with 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride, each exhibiting unique properties:

Compound NameStructureKey Features
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinolineStructureContains a fluorine atom which may enhance biological activity.
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinolineStructureFeatures methoxy groups that may influence solubility and interaction profiles.
3-(Benzenesulfonyl)-8-(4-methylpiperazin-1-yl)quinolineStructureVariation in piperazine positioning may affect receptor binding dynamics.

The uniqueness of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride lies in its specific combination of functional groups, which may confer distinct biological activities compared to its analogs. Its potential as a therapeutic agent is enhanced by its ability to interact with multiple biological targets due to its complex structure.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

274.0542766 g/mol

Monoisotopic Mass

274.0542766 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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